molecular formula C26H37ClN2O4 B5142598 2-[2-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride

2-[2-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride

Cat. No.: B5142598
M. Wt: 477.0 g/mol
InChI Key: QODXAWFIMONUHI-UHFFFAOYSA-N
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Description

2-[2-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This specific compound is characterized by its multiple methoxy groups and a hydrochloride salt form, which enhances its solubility in water.

Properties

IUPAC Name

2-[2-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O4.ClH/c1-17-21-15-25(31-5)23(29-3)13-19(21)7-9-27(17)11-12-28-10-8-20-14-24(30-4)26(32-6)16-22(20)18(28)2;/h13-18H,7-12H2,1-6H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODXAWFIMONUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1CCN3CCC4=CC(=C(C=C4C3C)OC)OC)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.

    Alkylation: This intermediate is then subjected to alkylation reactions to introduce the ethyl groups.

    Methoxylation: Further methoxylation steps are carried out to introduce the methoxy groups at the desired positions.

    Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

2-[2-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.

    Cyclization: The compound can undergo cyclization reactions to form complex polycyclic structures.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[2-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-[2-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride include:

    6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: A precursor in the synthesis of the target compound.

    4-Hydroxy-2-quinolones: Compounds with similar structural features and biological activities.

    Indole Derivatives: Compounds with similar heterocyclic structures and potential therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

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